molecular formula C6H4Cl2Na2S B8820857 disodium;1,4-dichlorobenzene;sulfide CAS No. 26125-40-6

disodium;1,4-dichlorobenzene;sulfide

Cat. No.: B8820857
CAS No.: 26125-40-6
M. Wt: 225.05 g/mol
InChI Key: BBCOUYBNOGJZET-UHFFFAOYSA-N
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Description

Disodium;1,4-dichlorobenzene;sulfide refers to the combination of 1,4-dichlorobenzene (1,4-DCB) and sodium sulfide (Na₂S), which are critical precursors in synthesizing poly(phenylene sulfide) (PPS), a high-performance thermoplastic. PPS is produced via a condensation reaction where equimolar amounts of 1,4-DCB and Na₂S react under catalytic conditions, forming aromatic rings interconnected by sulfur linkages .

Key Properties of the Precursors:

  • 1,4-DCB: A crystalline solid with a mothball-like odor, poorly soluble in water but soluble in organic solvents. It is toxic, classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC due to liver tumors observed in mice .
  • Sodium Sulfide (Na₂S): Produced via reduction of sodium sulfate with carbon, generating CO₂ as a byproduct. It is highly reactive and critical for introducing sulfur into the polymer backbone .

PPS resins exhibit exceptional chemical resistance, thermal stability (>200°C), and are used in coatings, automotive parts, and electronics . Regulatory standards (e.g., FDA) limit residual 1,4-DCB in food-contact PPS coatings to 0.8 ppm .

Properties

CAS No.

26125-40-6

Molecular Formula

C6H4Cl2Na2S

Molecular Weight

225.05 g/mol

IUPAC Name

disodium;1,4-dichlorobenzene;sulfide

InChI

InChI=1S/C6H4Cl2.2Na.S/c7-5-1-2-6(8)4-3-5;;;/h1-4H;;;/q;2*+1;-2

InChI Key

BBCOUYBNOGJZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)Cl.[Na+].[Na+].[S-2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium;1,4-dichlorobenzene;sulfide typically involves the polymerization of 1,4-dichlorobenzene with sodium sulfide. This reaction is carried out at elevated temperatures and pressures in the presence of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). During the pre-polymerization stage, sodium sulfide is hydrolyzed to produce sodium hydrosulfide and sodium hydroxide. Sodium hydroxide reacts with NMP to produce sodium N-methyl-4-aminobutyrate, which forms a complex with sodium hydrosulfide, allowing sulfur elements to dissolve in the organic phase and participate in polymerization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography and mass spectrometry helps in monitoring the reaction progress and ensuring the quality of the product .

Chemical Reactions Analysis

Types of Reactions: Disodium;1,4-dichlorobenzene;sulfide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reactions are particularly significant, where the chlorine atoms in 1,4-dichlorobenzene are replaced by nucleophiles such as sodium N-methyl-4-aminobutyrate .

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, sodium hydrosulfide, and N-methyl-2-pyrrolidone. The reactions are typically carried out at high temperatures (around 320°C) and pressures (4 MPa) to ensure complete conversion of the reactants .

Major Products: The major products formed from these reactions include polyphenylene sulfide and various substituted derivatives of 1,4-dichlorobenzene. These products are characterized by their high thermal stability and resistance to chemical corrosion .

Scientific Research Applications

Disodium;1,4-dichlorobenzene;sulfide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of polyphenylene sulfide, a polymer with excellent heat tolerance and chemical resistance. In biology, it is used in the study of nucleophilic substitution reactions and their mechanisms. In medicine, it is explored for its potential use in drug delivery systems due to its stability and biocompatibility. In industry, it is used in the production of high-performance coatings and composites .

Comparison with Similar Compounds

Dichlorobenzene Isomers

1,4-DCB is one of three dichlorobenzene isomers. Their properties and applications differ significantly:

Property 1,2-Dichlorobenzene (o-DCB) 1,3-Dichlorobenzene (m-DCB) 1,4-Dichlorobenzene (p-DCB)
Physical State Liquid Liquid Crystalline solid
Primary Uses Solvent, dye intermediate Limited industrial use PPS production, moth repellent
Toxicity Irritant; less carcinogenic Limited data Liver damage, Group 2B carcinogen
Environmental Impact Moderate persistence Low commercial relevance High ecotoxicity (LCA reference)
Regulatory Limits EPA MCL: 0.6 mg/L (water) Not regulated EPA MCL: 0.075 mg/L (water)

Key Differences:

  • Applications : 1,4-DCB is uniquely valorized in polymer synthesis, while 1,2-DCB is a solvent.
  • Environmental Persistence : 1,4-DCB shows sorption hysteresis in soils, complicating biodegradation .

Sulfur-Containing Polymer Precursors

Disodium;1,4-DCB;sulfide is compared to other sulfur-based monomers:

Compound Role in Polymerization Byproducts Toxicity Profile
Na₂S + 1,4-DCB PPS backbone formation HCl, CO₂ Carcinogenic (1,4-DCB)
Sodium Thiosulfate (Na₂S₂O₃) Crosslinking agent SO₂ Low acute toxicity
2-Vinyl-1,4-DCB + Na₂S Branched PPS derivatives HCl Unstudied mutagenicity

Key Insights:

  • Byproduct Management : Na₂S production generates CO₂, contributing to its higher carbon footprint compared to Na₂S₂O₃ .
  • Functionalization : Introducing vinyl groups (e.g., 2-vinyl-1,4-DCB) enhances PPS versatility but lacks toxicity data .

Metabolic and Environmental Fate

  • 1,4-DCB vs. Metabolites: The primary metabolite, 2,5-dichlorophenol, is non-genotoxic in vitro but correlates with 1,4-DCB’s hepatotoxicity .
  • Ecotoxicology : 1,4-DCB serves as a reference substance in LCIA (Life Cycle Impact Assessment) for ecotoxicity, with LC₅₀ values of 2.1 mg/L (aquatic organisms) . Terrestrial toxicity data remain sparse, though soil tests show inhibited reproduction in Folsomia candida at 50 mg/kg .

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